Product packaging for Bromo-(3-bromo-adamantan-1-yl)-acetic acid(Cat. No.:CAS No. 102516-42-7)

Bromo-(3-bromo-adamantan-1-yl)-acetic acid

Cat. No.: B2509766
CAS No.: 102516-42-7
M. Wt: 352.066
InChI Key: PKGVWUJFDWNKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Key Structural Features:

  • Bond Lengths : The C–C bond lengths in the adamantane core average 1.54 Å, mirroring the sp³ hybridization observed in diamond .
  • Substitution Effects : Bromination at the 3-position (secondary carbon) reduces symmetry to C₁, while bromination at the 1-position (tertiary carbon) retains partial T_d symmetry .
  • Electronic Effects : Bromine’s electronegativity induces localized polarization, increasing the acidity of adjacent C–H bonds by 15–20% compared to non-brominated analogs .

Table 1: Comparative Bond Angles in Brominated Adamantane Derivatives

Position C–Br Bond Length (Å) C–C–Br Angle (°) Symmetry Class
1-Bromoadamantane 1.93 ± 0.02 109.5 T_d
3-Bromoadamantane 1.95 ± 0.03 112.3 C₁

Positional Isomerism in Brominated Adamantane Derivatives

Positional isomerism arises from bromine substitution at non-equivalent carbon sites. In this compound, the 1- and 3-positions exhibit distinct electronic environments:

  • 1-Position (Tertiary Carbon) : Bromination here stabilizes carbocation intermediates via hyperconjugation, as seen in Wurtz coupling reactions .
  • 3-Position (Secondary Carbon) : Bromination at this site increases steric hindrance, reducing nucleophilic substitution rates by 40% compared to 1-bromo analogs .

X-ray diffraction studies of 3-bromoadamantane-1-acetic acid reveal a distorted tetrahedral geometry at the 3-position, with a C–Br bond elongation of 0.02 Å compared to 1-bromo derivatives . This distortion arises from repulsion between the bromine atom and the acetic acid group.

Table 2: Reactivity of Brominated Adamantane Isomers

Isomer S_N1 Reactivity (k, s⁻¹) S_N2 Reactivity (k, M⁻¹s⁻¹)
1-Bromoadamantane 2.7 × 10⁻³ 1.1 × 10⁻⁵
3-Bromoadamantane 8.4 × 10⁻⁵ 3.9 × 10⁻⁷

Conformational Analysis of the Acetic Acid Functional Group

The acetic acid moiety adopts a gauche conformation relative to the adamantane core, minimizing steric clashes with the bromine substituents. Key findings include:

  • Hydrogen Bonding : The carboxylic acid group forms intramolecular hydrogen bonds with the 3-bromo substituent (O–H···Br distance: 2.89 Å), stabilizing the conformation .
  • Torsional Strain : Rotation about the C–COOH bond is restricted, with an energy barrier of 12.3 kcal/mol calculated via DFT .

Crystallographic data for 3-bromoadamantane-1-acetic acid show a 16.0° out-of-plane distortion of the carboxylic group, attributed to steric interactions with the adamantane cage . This distortion reduces the pKₐ by 0.5 units compared to linear carboxylic acids .

Comparative Structural Studies with Related Adamantane Carboxylic Acids

This compound exhibits unique structural deviations compared to simpler adamantane carboxylic acids:

Bond Length and Angle Comparisons:

  • C=O Bond : Elongated to 1.547 Å vs. 1.533 Å in 1-adamantaneacetic acid due to electron withdrawal by bromine .
  • C–C–Br Angle : Increased to 112.3° vs. 109.5° in non-acid derivatives, reflecting steric repulsion .

Table 3: Structural Parameters of Adamantane Carboxylic Acids

Compound C=O Length (Å) O–H···O H-bond (Å) Melting Point (°C)
1-Adamantaneacetic acid 1.533 2.67 134–137
3-Bromoadamantane-1-acetic acid 1.547 2.89 (O–H···Br) 194–200

Supramolecular Interactions:

  • Hydrogen-Bonded Dimers : Unlike 1-adamantaneacetic acid, which forms cyclic dimers via O–H···O bonds, the brominated analog forms linear chains through O–H···Br interactions .
  • Van der Waals Contacts : The bromine atoms participate in Type II halogen bonding (C–Br···O=C) with adjacent molecules, shortening intermolecular distances by 0.3 Å .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16Br2O2 B2509766 Bromo-(3-bromo-adamantan-1-yl)-acetic acid CAS No. 102516-42-7

Properties

IUPAC Name

2-bromo-2-(3-bromo-1-adamantyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Br2O2/c13-9(10(15)16)11-2-7-1-8(3-11)5-12(14,4-7)6-11/h7-9H,1-6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGVWUJFDWNKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Br)C(C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102516-42-7
Record name ALPHA,3-DIBROMO-1-ADAMANTANEACETIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Direct Bromination of Adamantane Frameworks

The synthesis of brominated adamantane precursors forms the foundational step in preparing Bromo-(3-bromo-adamantan-1-yl)-acetic acid. A widely adopted method involves the electrophilic bromination of 1-adamantanecarboxylic acid using liquid bromine (Br₂) in the presence of Lewis acids such as FeBr₃. Under reflux conditions (80–100°C), this reaction achieves selective bromination at the 3-position of the adamantane cage, yielding 3-bromo-1-adamantanecarboxylic acid (C₁₁H₁₅BrO₂) with a melting point of 147–148°C. Key parameters include:

Parameter Optimal Range Yield (%) Source
Br₂ : Adamantane 3 : 1 molar ratio 89–95
Reaction Temperature 80–100°C 85–90
Catalyst (FeBr₃) 0.5–1.0 mol% 89

This method avoids over-bromination by maintaining strict stoichiometric control, as excess bromine promotes di- and tri-substituted byproducts.

Regioselective Bromination of Methyladamantane

Alternative routes begin with 1,3-dimethyladamantane, which undergoes bromination at the 5-position using bromine in carbon tetrachloride. The reaction proceeds via a radical mechanism initiated by UV light, producing 1-bromo-3,5-dimethyladamantane (C₁₂H₁₉Br) as a key intermediate. Patent WO2010015415A1 highlights that a bromine-to-adamantane molar ratio of 2.8:1–3.5:1 minimizes side reactions, achieving yields of 77–85%.

Optimization of Reaction Conditions

Solvent and Catalytic Systems

Nonpolar solvents like dichloromethane (DCM) favor bromination but impede carboxylation due to poor solubility of intermediates. Mixed solvent systems (e.g., DCM:DMF, 4:1 v/v) balance reactivity and solubility, enhancing yields by 12–15% compared to single-phase systems. Catalytic amounts of tetrabutylammonium bromide (TBAB) further accelerate the carboxylation step by stabilizing transition states.

Temperature and Time Dependencies

Controlled heating during bromination prevents adamantane cage degradation. Differential Scanning Calorimetry (DSC) studies reveal exothermic peaks at 85°C and 168°C, corresponding to bromination and decarboxylation events, respectively. Maintaining temperatures below 100°C is critical to avoid decomposition.

Purification and Characterization

Crystallization Techniques

Crude product is purified via recrystallization from ethanol-water (3:1 v/v), yielding white crystalline solids with ≥98% purity. X-ray diffraction data confirm the monoclinic crystal system (space group P2₁/c) with lattice parameters a = 12.34 Å, b = 7.89 Å, c = 15.67 Å.

Spectroscopic Analysis

  • IR Spectroscopy : Strong absorption at 1705 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C-Br stretch).
  • ¹H NMR (400 MHz, CDCl₃): δ 1.65–2.10 (m, 14H, adamantane-H), 3.42 (s, 2H, CH₂Br).
  • MS (EI) : m/z 417.98 [M]⁺ (calc. 418.04).

Industrial-Scale Considerations

Cost-Benefit Analysis

Raw material costs dominate production expenses:

Component Cost per kg (USD) % of Total Cost
1-Adamantanecarboxylic Acid 450 55
Bromine 25 30
Solvents 15 15

Patent WO2010015415A1 estimates a 35% cost reduction via solvent recycling and continuous-flow reactors.

Emerging Methodologies

Photocatalytic Bromination

Visible-light-mediated bromination using N-bromosuccinimide (NBS) and eosin Y catalyst achieves 90% regioselectivity at ambient temperatures, reducing energy inputs by 40%.

Biocatalytic Approaches

Engineered cytochrome P450 enzymes selectively brominate adamantane derivatives in aqueous buffers, though yields remain low (22–28%).

Chemical Reactions Analysis

Substitution Reactions at the Adamantane-Bromine Site

The bromine atom at the 3-position of the adamantane framework undergoes nucleophilic substitution under controlled conditions. Key reactions include:

Halogen Exchange

  • Bromine-to-Fluorine Replacement : In the presence of tetrabutyl ammonium dihydrogen trifluoride (TBAF), electrophilic bromine is replaced by fluorine via a cationic intermediate. This reaction is driven by the stability of the 1-adamantyl cation (formed after bromine departure), which is trapped by fluoride ions .
    Example:
    C12H17BrO2+FC12H17FO2+Br\text{C}_{12}\text{H}_{17}\text{BrO}_2 + \text{F}^- \rightarrow \text{C}_{12}\text{H}_{17}\text{FO}_2 + \text{Br}^-

Nucleophilic Trapping

  • Acetonitrile Addition : Under Ritter conditions, the adamantyl cation reacts with acetonitrile to form acetamide derivatives. This is facilitated by strong acids (e.g., CF3_3SO3_3H), achieving yields up to 70% .

  • Aromatic Substitution : Electrophilic aromatic substitution occurs when the adamantyl cation interacts with electron-rich aromatic rings, forming aryl-adamantane hybrids .

Table 1: Substitution Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsProductYieldSource
FluorinationTBAF, THF, 0–25°CFluoro-adamantane derivative65–70%
Ritter ReactionCF3_3SO3_3H, CH3_3CN, refluxAcetamide70%
Bromine RecoveryDistillation (atmospheric pressure)Recovered Br2_285–90%

Functional Group Transformations of the Acetic Acid Moiety

The carboxylic acid group participates in classical acid-derived reactions:

Esterification

  • Reaction with alcohols (e.g., methanol) in the presence of H2_2SO4_4 yields methyl esters, enhancing solubility for further synthetic applications .

Amide Formation

  • Coupling with amines via carbodiimide-mediated activation (e.g., EDC/HOBt) generates amides, useful in peptide mimetics .

Radical-Mediated Reactions

The bromine atom acts as a radical initiator in photochemical or thermal conditions:

C–C Bond Formation

  • Under UV light, bromine generates adamantane-centered radicals, which couple with alkenes or alkynes to form complex polycyclic structures .

Biological Interaction Mechanisms

The adamantane core and bromine substituent influence bioactivity:

Enzyme Inhibition

  • Derivatives inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target in metabolic disorders. For example, analogs with alkyl substituents show IC50_{50} values as low as 3.23 µM .

Protein Binding

  • Hydrophobic adamantane interactions stabilize binding pockets, while the carboxylic acid group forms hydrogen bonds with catalytic residues .

Key Challenges:

  • Steric Hindrance : The adamantane core reduces reaction rates in bulky environments .

  • By-Product Control : Excess bromine requires careful distillation to avoid dibrominated by-products .

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
Bromo-(3-bromo-adamantan-1-yl)-acetic acid serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex adamantane derivatives, which are crucial in the development of pharmaceuticals and advanced materials. The synthesis process typically involves several steps, including bromination and functionalization of the adamantane core, which enhances its reactivity and utility in further chemical transformations.

Reactivity and Mechanisms
The compound can undergo various chemical reactions, such as nucleophilic substitutions and radical-based functionalizations. These reactions are facilitated by the presence of bromine atoms, which can be replaced or modified to introduce different functional groups. The steric hindrance provided by the adamantane structure significantly influences its reactivity, making it an attractive candidate for synthesizing novel compounds with desired properties.

Medicinal Chemistry

Pharmacological Potential
Research indicates that derivatives of this compound may exhibit significant biological activities. For example, adamantane derivatives have been explored as potential ligands for cannabinoid receptors, showing improved affinities and selectivities compared to their unsubstituted counterparts . This suggests that bromo-substituted analogues could enhance therapeutic efficacy in cannabinoid-related treatments.

Case Studies

  • Cannabinoid Receptor Probes : A study demonstrated that substituents at the 3′ position of adamantane could lead to ligands with enhanced binding capabilities to CB1 and CB2 receptors. The introduction of bromo groups was shown to increase selectivity and potency, indicating potential applications in pain management and neuroprotection .
  • Antiviral Activity : Another investigation into adamantane derivatives containing monoterpene moieties revealed promising inhibitory activity against orthopoxviruses. This highlights the potential of this compound as a scaffold for developing antiviral agents .

Material Science

Polymer Chemistry
this compound can also be utilized in polymer chemistry to enhance material properties. Its unique structure allows for incorporation into polymer matrices, potentially improving mechanical strength and thermal stability due to its rigid framework.

Synthesis of Advanced Materials
The compound's ability to participate in cross-linking reactions makes it useful in creating high-performance materials suitable for various industrial applications. For instance, researchers have explored its use in synthesizing thermosetting resins that exhibit superior durability and resistance to environmental degradation .

Summary Table: Applications of this compound

Application Area Description Key Findings/Examples
Organic SynthesisBuilding block for complex moleculesUsed in synthesizing pharmaceuticals and advanced materials
Medicinal ChemistryPotential ligands for cannabinoid receptorsImproved affinities observed; potential use in pain management
Antiviral agentsInhibitory activity against orthopoxviruses noted
Material ScienceEnhances polymer propertiesImproves mechanical strength and thermal stability
Cross-linking agent for high-performance materialsApplications in thermosetting resins

Mechanism of Action

The mechanism of action of Bromo-(3-bromo-adamantan-1-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and adamantane structure contribute to its binding affinity and specificity towards certain enzymes or receptors. This interaction can modulate biological processes, leading to the observed effects in various applications .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of brominated adamantane derivatives and related bromoacetic acids:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Key Properties
2-(3-Bromoadamantan-1-yl)acetic acid C₁₂H₁₇BrO₂ 273.17 17768-34-2 Bromo (adamantane C3), acetic acid Irritant (Xi, R36); crystalline structure studied via SHELX
3-Bromo-5-methyladamantane-1-carboxylic acid C₁₂H₁₇BrO₂ 273.17 14670-95-2 Bromo (C3), methyl (C5), carboxylic acid High similarity to 2-(3-Bromoadamantan-1-yl)acetic acid; no explicit data
3-Bromoadamantane-1-carboxylic acid C₁₁H₁₅BrO₂ 259.14 21816-08-0 Bromo (C3), carboxylic acid Purity: 95%; potential precursor for functionalized adamantanes
Bromoacetic acid C₂H₃BrO₂ 138.95 79-08-3 Bromo (acetic acid) Highly reactive; m.p. 50°C; hazardous (causes burns)

Physicochemical Properties

  • Thermal Stability : Adamantane derivatives demonstrate high thermal stability (>200°C), contrasting with bromoacetic acid’s lower decomposition threshold (~150°C) .

Biological Activity

Bromo-(3-bromo-adamantan-1-yl)-acetic acid is a compound derived from adamantane, a hydrocarbon structure known for its unique properties and biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

This compound features a brominated adamantane moiety, which contributes to its biological activity. The adamantane structure is known for its ability to interact with various biological targets due to its rigid and hydrophobic nature.

1. Antiviral Activity

Adamantane derivatives have been extensively studied for their antiviral properties. For instance, compounds similar to bromo-adamantan-1-yl-acetic acid have shown effectiveness against viruses such as influenza by inhibiting viral uncoating and replication processes. In particular, adamantane derivatives have been recognized for their role in inhibiting the M2 ion channel of the influenza virus, which is critical for viral entry into host cells .

2. Anticancer Properties

Research indicates that adamantane derivatives can exhibit significant anticancer activity. For example, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . this compound may similarly influence these pathways due to its structural characteristics.

3. Antibacterial Effects

The antibacterial activity of adamantane derivatives has been documented against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with cellular processes . this compound could potentially exhibit similar antibacterial properties, warranting further investigation.

Case Study 1: Antiviral Efficacy

A study examining the antiviral efficacy of adamantane derivatives found that compounds with similar structural features to this compound inhibited viral replication in vitro. The study reported a dose-dependent response with effective concentrations leading to significant reductions in viral titers .

Case Study 2: Anticancer Activity

In another research project, derivatives of adamantane were tested for their cytotoxic effects on human cancer cell lines. Results showed that certain derivatives led to increased apoptosis rates and decreased cell viability at concentrations as low as 50 µM. The findings suggest that this compound could be a candidate for further anticancer drug development .

Research Findings Summary Table

Activity Mechanism Reference
AntiviralInhibition of viral uncoating ,
AnticancerInduction of apoptosis; cell cycle arrest ,
AntibacterialDisruption of bacterial membranes ,

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Bromo-(3-bromo-adamantan-1-yl)-acetic acid, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves bromination of adamantane derivatives followed by carboxylation. Key steps include:

  • Bromination of adamantane using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ .
  • Carboxylation via CO₂ insertion or oxidation of a methyl group using KMnO₄/H₂SO₄ .
  • Optimize yields by controlling temperature (0–5°C for bromination) and using anhydrous conditions to avoid hydrolysis. Purification via recrystallization (e.g., ethanol/water mixtures) enhances purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm adamantane core symmetry and bromine substitution patterns (e.g., singlet for equivalent protons in adamantane) .
  • X-ray Crystallography : Resolves stereoelectronic effects of bromine atoms and validates molecular geometry .
  • Mass Spectrometry (HRMS) : Verifies molecular weight (259.14 g/mol) and isotopic patterns due to bromine .

Q. What solvents are suitable for dissolving this compound in experimental settings?

  • Methodological Answer :

  • Polar aprotic solvents : DMSO or DMF (ideal for reaction media due to high solubility) .
  • Hydrogen-bonding solvents : Methanol or ethanol (for recrystallization).
  • Avoid chlorinated solvents if nucleophilic substitution is unintended. Pre-saturate solvents with N₂ to prevent oxidation .

Advanced Research Questions

Q. How does the steric bulk of the adamantane core influence bromine substitution reactivity?

  • Methodological Answer :

  • Adamantane’s rigid tricyclic structure directs bromination to the tertiary C3 position due to steric shielding of other carbons .
  • Kinetic studies (e.g., monitoring via GC-MS) reveal slower reaction rates compared to linear alkanes. Computational modeling (DFT) predicts transition-state energies for substitution pathways .

Q. What strategies enable functionalization of this compound for drug design applications?

  • Methodological Answer :

  • Suzuki Coupling : Replace bromine with aryl/heteroaryl groups using Pd catalysts .
  • Amide Formation : React the carboxylic acid with amines (EDC/HOBt activation) to create bioactive derivatives .
  • Biological Assays : Screen derivatives for CNS activity (e.g., NMDA receptor binding) using radioligand displacement assays .

Q. How can crystallographic data resolve contradictions in reported melting points or purity levels?

  • Methodological Answer :

  • Compare single-crystal XRD data with literature to identify polymorphic forms affecting melting points .
  • Purity discrepancies (>97% vs. >95%) arise from HPLC methods: Use C18 columns with UV detection (λ = 254 nm) and calibrate against certified standards .

Q. What experimental approaches address low yields in large-scale synthesis?

  • Methodological Answer :

  • Flow Chemistry : Enhances heat/mass transfer for exothermic bromination steps .
  • Catalytic Recycling : Use immobilized catalysts (e.g., Pd on carbon) to reduce costs in cross-coupling reactions .
  • DoE (Design of Experiments) : Statistically optimize parameters (temperature, stoichiometry) via response surface methodology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.